4-Methylbenzenesulfonic acid;2-phenyl-1,3-dioxan-5-ol
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Overview
Description
4-Methylbenzenesulfonic acid;2-phenyl-1,3-dioxan-5-ol is a compound that combines the properties of two distinct chemical entities: 4-Methylbenzenesulfonic acid and 2-phenyl-1,3-dioxan-5-ol2-Phenyl-1,3-dioxan-5-ol is a cyclic acetal that is often used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the para isomer .
For 2-Phenyl-1,3-dioxan-5-ol, one common method involves the reaction of glycerol with benzaldehyde in the presence of an acidic catalyst. This reaction forms a cyclic acetal through the etherification process .
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid often involves large-scale sulfonation reactors where toluene is continuously fed and reacted with sulfuric acid. The product is then purified through crystallization or distillation .
The industrial synthesis of 2-Phenyl-1,3-dioxan-5-ol may involve similar etherification processes but on a larger scale, with continuous monitoring of reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonic acid group.
Esterification: It can react with alcohols to form esters.
2-Phenyl-1,3-dioxan-5-ol can undergo:
Ring-Opening Reactions: It can react with nucleophiles to open the dioxane ring.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
4-Methylbenzenesulfonic acid: Common reagents include alcohols for esterification and bases for neutralization reactions.
2-Phenyl-1,3-dioxan-5-ol: Common reagents include acids for ring-opening and oxidizing agents for oxidation reactions.
Major Products Formed
4-Methylbenzenesulfonic acid: Major products include esters and sulfonate salts.
2-Phenyl-1,3-dioxan-5-ol: Major products include open-chain alcohols and carbonyl compounds.
Scientific Research Applications
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the formation of esters and ethers . It is also used in the pharmaceutical industry for the synthesis of various drugs .
2-Phenyl-1,3-dioxan-5-ol is used in the synthesis of cyclic carbonates and as a starting material for the production of polymers . It has applications in the development of new materials and in the study of reaction mechanisms .
Mechanism of Action
The mechanism of action for 4-Methylbenzenesulfonic acid involves its role as a strong acid catalyst, facilitating proton transfer and stabilizing reaction intermediates .
For 2-Phenyl-1,3-dioxan-5-ol, its mechanism involves the formation of stable cyclic structures that can undergo ring-opening reactions, providing reactive intermediates for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but lacks the methyl group, making it less hydrophobic.
1,3-Dioxane: Similar to 2-Phenyl-1,3-dioxan-5-ol but lacks the phenyl group, affecting its reactivity and stability.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions .
2-Phenyl-1,3-dioxan-5-ol is unique due to its cyclic structure and ability to form stable intermediates, making it valuable in synthetic chemistry .
Properties
CAS No. |
32295-50-4 |
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Molecular Formula |
C17H20O6S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C10H12O3.C7H8O3S/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9-11H,6-7H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
ZCWDSEKJWCRVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(COC(O1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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